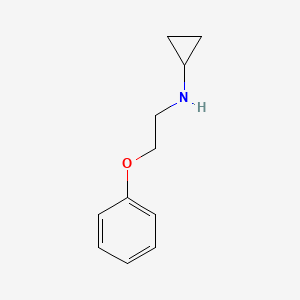![molecular formula C12H24N2O B1386646 1,5-Diethyl-3-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol CAS No. 1171988-58-1](/img/structure/B1386646.png)
1,5-Diethyl-3-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol
Descripción general
Descripción
1,5-Diethyl-3-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol (DMDN) is an organic compound with a unique structure and properties that have been studied extensively in recent years. This compound is a member of the bicyclic class of compounds, and has been found to have a wide range of applications in both scientific research and industry. DMDN has been used as a catalyst for the synthesis of various compounds, and has also been found to have potential applications in the fields of biochemistry and physiology.
Aplicaciones Científicas De Investigación
1,5-Diethyl-3-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol has been found to have a wide range of applications in scientific research. It has been used as a catalyst for the synthesis of various compounds, including pharmaceuticals, pesticides, and fragrances. Furthermore, 1,5-Diethyl-3-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol has been found to have potential applications in the fields of biochemistry and physiology. It has been used as an inhibitor of the enzyme monoamine oxidase, and has been shown to have anti-inflammatory and anti-tumor properties. In addition, 1,5-Diethyl-3-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol has been used in the study of the effect of various drugs on the central nervous system, as well as in the study of the metabolism of various compounds.
Mecanismo De Acción
The mechanism of action of 1,5-Diethyl-3-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol is not yet fully understood, however it is believed to act as an inhibitor of the enzyme monoamine oxidase. This enzyme is responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting this enzyme, 1,5-Diethyl-3-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol is believed to increase the levels of these neurotransmitters, thus having an effect on the central nervous system. In addition, 1,5-Diethyl-3-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol has been found to have anti-inflammatory and anti-tumor properties, however the exact mechanism of action of these properties is not yet known.
Biochemical and Physiological Effects
1,5-Diethyl-3-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol has been found to have a number of biochemical and physiological effects. It has been found to increase the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine. In addition, 1,5-Diethyl-3-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol has been found to have anti-inflammatory and anti-tumor properties, as well as being able to inhibit the growth of certain types of bacteria. It has also been found to have an effect on the metabolism of various compounds, and has been used in the study of the effect of various drugs on the central nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1,5-Diethyl-3-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol in laboratory experiments is its ability to act as a catalyst for the synthesis of various compounds. This makes it a useful tool for scientists in the study of the synthesis of various compounds. In addition, 1,5-Diethyl-3-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol has been found to have potential applications in the fields of biochemistry and physiology, making it a useful tool in the study of these fields. However, there are some limitations to using 1,5-Diethyl-3-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol in laboratory experiments. For example, 1,5-Diethyl-3-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol is a highly reactive compound, and thus care must be taken when handling it. Furthermore, 1,5-Diethyl-3-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol has been found to have a number of biochemical and physiological effects, and thus should be used with caution when conducting experiments involving these effects.
Direcciones Futuras
There are a number of potential future directions for the study of 1,5-Diethyl-3-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol. These include further research into the mechanism of action of 1,5-Diethyl-3-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol, as well as its potential applications in the fields of biochemistry and physiology. In addition, further research could be conducted into the synthesis of 1,5-Diethyl-3-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol, as well as its potential use as a catalyst for the synthesis of various compounds.
Propiedades
IUPAC Name |
1,5-diethyl-3-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-4-11-6-13-7-12(5-2,10(11)15)9-14(3)8-11/h10,13,15H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBQGWCUPTFGXDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CNCC(C1O)(CN(C2)C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Diethyl-3-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



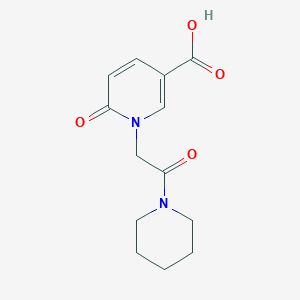
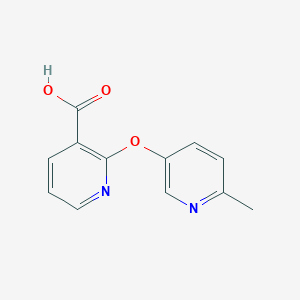
![2-(Trifluoromethyl)oxazolo[4,5-b]pyridine](/img/structure/B1386567.png)
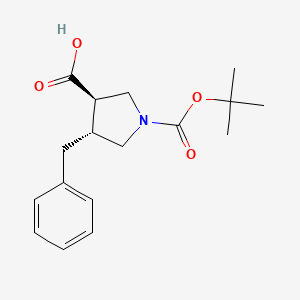
![tert-Butyl 4-{4-[3-(Ethoxycarbonyl)isoxazol-5-yl]-1,3-thiazol-2-yl}piperidine-1-carboxylate](/img/structure/B1386571.png)

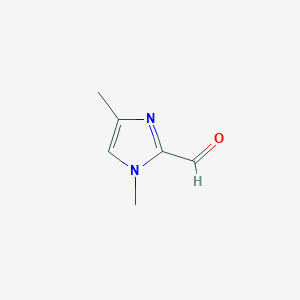
![7-Chloro-2-methylimidazo[1,2-a]pyridine](/img/structure/B1386575.png)
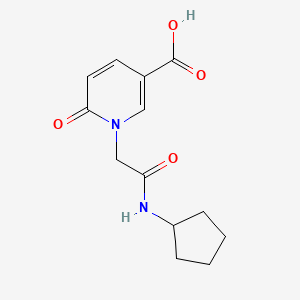

![{1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methanol](/img/structure/B1386581.png)

